molecular formula C21H19ClN2O2 B11361413 N-(4-chlorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11361413
M. Wt: 366.8 g/mol
InChI Key: YFDPCFVIWXHAHG-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a chemical formula of C19H16ClN3O and a molecular weight of 337.803 g/mol .

Preparation Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These enzymes play a crucial role in cell signaling pathways, including those involved in cell growth, survival, and migration. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-12-8-17(9-13-19)21(25)24(20-5-3-4-14-23-20)15-16-6-10-18(22)11-7-16/h3-14H,2,15H2,1H3

InChI Key

YFDPCFVIWXHAHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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